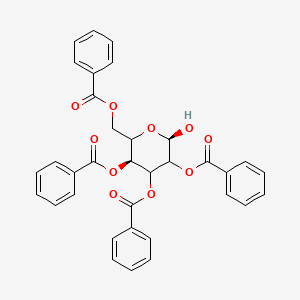

2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside is a derivative of D-galactopyranose, a sugar molecule. This compound is characterized by the presence of four benzoyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the galactopyranose ring. It is commonly used in organic synthesis and carbohydrate chemistry due to its protective properties and reactivity.

作用機序

Target of Action

2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside is a complex organic compound that is used in the field of carbohydrate chemistry Similar compounds are known to interact with various enzymes and proteins involved in carbohydrate metabolism and synthesis .

Mode of Action

It is known that similar compounds can act as glycosyl donors in carbohydrate synthesis . They can participate in glycosylation reactions, where they donate a glycosyl group to an acceptor molecule, typically a protein or another carbohydrate .

Biochemical Pathways

The compound is likely to be involved in the biochemical pathways related to carbohydrate synthesis and metabolism . In these pathways, it may affect the formation of glycosidic bonds, which are crucial for the structure and function of complex carbohydrates .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential role as a glycosyl donor, it could influence the structure and function of glycosylated molecules, which play diverse roles in cellular processes .

生化学分析

Biochemical Properties

It is known that similar compounds are used as glycosyl donors in carbohydrate synthesis .

Cellular Effects

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

Similar compounds are known to interact with various enzymes and cofactors .

Transport and Distribution

Similar compounds are known to interact with various transporters and binding proteins .

Subcellular Localization

Similar compounds are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside typically involves the benzoylation of D-galactopyranose. The process begins with the protection of the hydroxyl groups of D-galactopyranose using benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside undergoes various chemical reactions, including:

Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield D-galactopyranose.

Reduction: The compound can be reduced to remove the benzoyl groups, resulting in the formation of D-galactopyranose.

Substitution: The benzoyl groups can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

Hydrolysis: D-galactopyranose.

Reduction: D-galactopyranose.

Substitution: Various substituted galactopyranose derivatives depending on the nucleophile used.

科学的研究の応用

Carbohydrate Chemistry

This compound serves as a versatile building block for synthesizing complex carbohydrates. It is primarily used as a glycosyl donor in glycosylation reactions to produce oligosaccharides and glycoconjugates.

Case Study: Glycosylation Reactions

Research has demonstrated that 2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside effectively participates in glycosylation reactions catalyzed by glycosyltransferases (GTs). These reactions are crucial for forming glycosidic linkages in various biological molecules.

Pharmaceutical Development

The compound plays a critical role in drug formulation by acting as an intermediate in synthesizing pharmaceutical compounds. Its structural properties enhance the bioavailability of therapeutic agents.

Case Study: Drug Delivery Systems

Studies have shown that using this compound in targeted drug delivery systems improves the pharmacokinetics of drugs intended for treating diseases such as cancer and diabetes.

Biotechnology

In biotechnology, this compound is utilized in producing glycoproteins. These glycoproteins are essential for developing biopharmaceuticals used in treating various diseases.

Case Study: Glycoprotein Synthesis

The compound has been employed to synthesize glycoproteins that exhibit enhanced stability and functionality in therapeutic applications .

Food Industry

The compound can be used to formulate natural sweeteners and flavor enhancers, providing alternatives to synthetic additives.

Application Example:

In food technology, it has been explored for its potential to improve flavor profiles while maintaining health standards .

類似化合物との比較

Similar Compounds

2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Similar structure but with benzyl groups instead of benzoyl groups.

2,3,4,6-Tetra-O-acetyl-D-galactopyranose: Similar structure but with acetyl groups instead of benzoyl groups.

2,3,4,6-Tetra-O-benzoyl-D-glucopyranose: Similar structure but with a glucose backbone instead of galactose.

Uniqueness

2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside is unique due to its specific protective benzoyl groups, which provide stability and reactivity in various synthetic applications. Its ability to undergo selective deprotection makes it a valuable tool in carbohydrate chemistry and organic synthesis .

生物活性

2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside is a glycoside derived from D-galactose, modified with four benzoyl groups. This compound has garnered attention in biochemical research due to its potential biological activities, particularly as an inhibitor of glycosyltransferases and its interactions with various biological systems. Understanding its biological activity can provide insights into its applications in medicinal chemistry and drug development.

Synthesis

The synthesis of this compound typically involves the glycosylation of galactose with benzoic acid chloride in the presence of a suitable catalyst. This process results in the formation of a stable glycoside that exhibits enhanced solubility and bioavailability compared to its parent sugar .

Enzyme Inhibition

One of the primary areas of research surrounding this compound is its role as an inhibitor of glycosyltransferases. These enzymes are crucial for the synthesis of glycoproteins and glycolipids, which are vital for various cellular functions including cell signaling and immune responses. The compound has been shown to inhibit β-1,4-galactosyltransferase (β4GalT), an enzyme involved in the formation of β-(1,4)-glycosidic bonds .

Table 1: Inhibition Potency Against β4GalT

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| UDP-Gal (Control) | 5 |

The inhibition mechanism involves competitive binding at the active site of the enzyme, which prevents the transfer of galactose moieties to acceptor substrates .

Antibacterial Activity

Research has indicated that derivatives of this compound may exhibit antibacterial properties. For instance, when used as a glycosylated form of nadifloxacin (an antibiotic), it demonstrated reduced potency against certain strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The Minimum Inhibitory Concentration (MIC) values varied depending on the glycosylation pattern and bacterial strain .

Table 2: Antibacterial Activity Against MRSA

| Glycoside Derivative | MIC (µg/mL) |

|---|---|

| Nadifloxacin | 0.125 |

| This compound | 0.5 |

This suggests that while the compound retains some antibacterial activity through its glycosidic form, it may require further optimization for enhanced efficacy.

Immunomodulatory Effects

In addition to enzyme inhibition and antibacterial activity, there is emerging evidence that this compound may influence immune responses. Specifically, it has been implicated in modulating cell adhesion and migration processes relevant to immune cell function . This is particularly significant in contexts such as inflammation and tumor progression where galactose-containing glycoconjugates play a pivotal role.

Case Studies

- Inhibition Studies : A study conducted on various synthetic analogs showed that modifications to the benzoyl groups could enhance or diminish inhibitory effects on β4GalT. The most potent analogs were those retaining all four benzoyl groups while introducing additional functional groups .

- Antibacterial Evaluation : A comparative study evaluated the antibacterial effects of several glycosides derived from nadifloxacin against MRSA strains. The findings indicated that while glycosylation improved solubility and stability, it often reduced direct antibacterial potency compared to the parent compound .

特性

IUPAC Name |

[(3S,6R)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26?,27-,28?,29?,34+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDYAJBVISGNLC-MGPYILIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OCC2[C@@H](C(C([C@@H](O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。